molecular formula C19H19NO3 B6640043 N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide

N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide

Cat. No. B6640043
M. Wt: 309.4 g/mol
InChI Key: BMMANBQTTCCWSZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide, also known as HPPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the benzofuran class of compounds and has been studied for its effects on various biological systems.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

A study by Ohemeng et al. (1994) highlights the synthesis of 2-substituted benzofuran hydroxyamic acids, including compounds similar to N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide, as inhibitors of the 5-lipoxygenase enzyme. This enzyme is critical in the biosynthesis of leukotrienes, which are involved in inflammatory and allergic responses. The study found that certain analogs were potent inhibitors of this enzyme, suggesting potential applications in treating inflammation-related conditions (Ohemeng et al., 1994).

Sigma Receptor Ligands

Marriott et al. (2012) conducted a study on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, chemically related to the compound of interest. These compounds were found to have high affinity for sigma-1 receptors, which are implicated in several neurodegenerative diseases and could be potential therapeutic targets (Marriott et al., 2012).

Radioligands for PET Imaging

Matarrese et al. (2001) explored the use of novel quinoline-2-carboxamide derivatives, similar in structure to this compound, as potential radioligands for peripheral benzodiazepine type receptors (PBR) in positron emission tomography (PET) imaging. This application is significant for the noninvasive assessment of PBR, which plays a role in neuroinflammation and neurodegeneration (Matarrese et al., 2001).

Antimicrobial Activity

A 2020 study by Idrees et al. described the synthesis and in vitro antimicrobial screening of compounds that share a core structural similarity with this compound. These compounds showed potential as antibacterial agents against pathogenic bacteria like S. aureus and E. coli, indicating the possible use of related compounds in antimicrobial applications (Idrees et al., 2020).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-8-9-16-14(10-13)11-17(23-16)18(21)20-12-19(2,22)15-6-4-3-5-7-15/h3-11,22H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMANBQTTCCWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NCC(C)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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